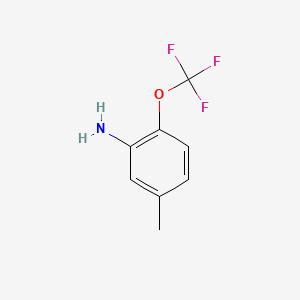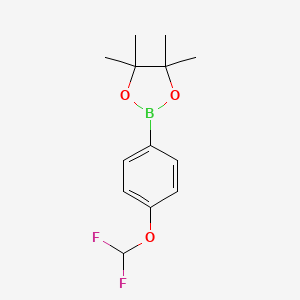
2-(4-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
描述
The compound "2-(4-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a member of the 1,3,2-dioxaborolane family, which are known for their utility in various chemical reactions due to the presence of a boron atom that can act as a Lewis acid. These compounds are characterized by a heterocyclic ring containing oxygen and boron atoms, which can influence their stability and reactivity.
Synthesis Analysis
The synthesis of 1,3,2-dioxaborolane derivatives typically involves the use of catalytic processes, such as rhodium-catalyzed hydroboration, as seen in the preparation of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane . This method provides a controlled way to introduce the boron-containing ring into the molecule. Although the specific synthesis of "2-(4-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of 1,3,2-dioxaborolane derivatives is often characterized by X-ray crystallography. For example, the structure of 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane was determined to have a nearly planar 1,3,2-dioxaborinane ring, indicating that the delocalization of the formal positive charge is confined to the heterocyclic ring . This planarity can affect the electronic distribution and reactivity of the molecule. Similarly, the structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was solved, showing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom .
Chemical Reactions Analysis
The reactivity of 1,3,2-dioxaborolane derivatives is influenced by the presence of the boron atom. For instance, 2-amino-1,3,2-dioxaborolanes exhibit reactivity with phenyl isocyanate, resulting in exocyclic reactions, which demonstrates the migratory aptitude of the amino group over the alkoxy group . This suggests that the "2-(4-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" could also participate in reactions where the boron atom acts as a Lewis acid, facilitating the formation of new bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,2-dioxaborolane derivatives are closely related to their molecular structure. The X-ray crystal structure of related compounds shows that the dioxaborinane ring can be nearly planar, which may confer a degree of hydrolytic stability, as seen in 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane . The presence of difluoromethoxy groups can also influence the hydrolytic stability and reactivity of these molecules, as observed in the synthesis of fluorinated morpholin-3-ones, where the difluoromethoxy group can undergo nucleophilic substitution or basic hydrolysis . These properties are essential for understanding the behavior of "2-(4-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" in various chemical environments.
科学研究应用
Synthesis and Chemical Reactions
Synthesis of Modified Boronic Acid Derivatives : Researchers have explored the synthesis of modified phenylboronic acid derivatives, including dioxaborolanes, for their potential use in inhibiting serine proteases like thrombin. These compounds exhibit weak coordination properties in both solid and solution states, which is significant in various chemical reactions (Spencer et al., 2002).
Polymer Synthesis via Suzuki-Miyaura Coupling : Dioxaborolane derivatives have been used in precision synthesis of polymers like poly(3-hexylthiophene) through Suzuki-Miyaura coupling polymerization. This process is significant in creating materials with narrow molecular weight distribution and specific regioregularity, important in material science and engineering (Yokozawa et al., 2011).
Material Science Applications
Fluorescent Material Development : The synthesis of pyrene derivatives incorporating phenyl boronic ester, like 4-PYB, has been reported. These materials exhibit sensitive and selective properties for detecting hydrogen peroxide in living cells, making them useful in biochemical sensing and imaging (Nie et al., 2020).
Organic/Inorganic Semiconductor Hybrid Particles : Functionalized polyfluorenes, synthesized through Suzuki–Miyaura coupling polymerization using dioxaborolane derivatives, have been utilized to create hybrid particles. These particles show promising applications in photoluminescence, relevant in advanced material technologies (de Roo et al., 2014).
Biological and Medical Studies
- Lipogenic Inhibitors for Therapeutics : Novel boron-containing stilbene derivatives synthesized from dioxaborolane compounds have shown potential as lipogenesis inhibitors. These compounds could be significant in developing new lipid-lowering drugs(Das et al., 2011).
安全和危害
Again, without specific data, it’s hard to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
未来方向
The use of organoboron compounds in organic synthesis is a well-established field with many potential applications. Future research may focus on developing new synthetic methods using these compounds, or exploring their use in the synthesis of complex organic molecules.
Please note that this is a general analysis based on the structure of the compound and common reactions of organoboron compounds. For a detailed analysis, specific experimental data and studies would be needed. Always refer to appropriate safety data sheets and experimental procedures when handling chemicals.
属性
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)9-5-7-10(8-6-9)17-11(15)16/h5-8,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFSJXBWEVRJFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621820 | |
| Record name | 2-[4-(Difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
887757-48-4 | |
| Record name | 2-[4-(Difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)
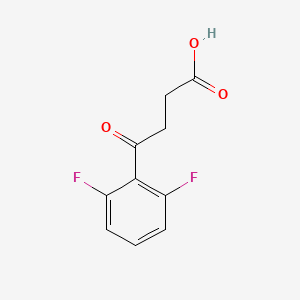
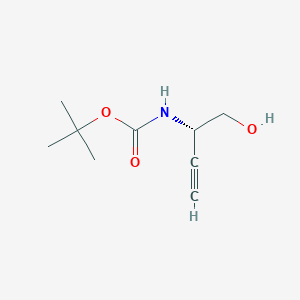
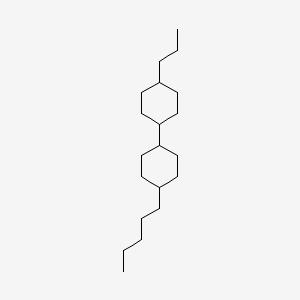

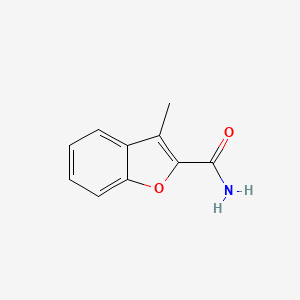


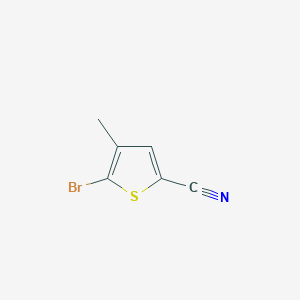
![[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol](/img/structure/B1322041.png)
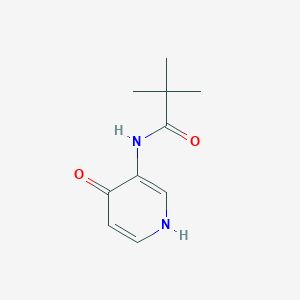
![5-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1322050.png)
![3-Azabicyclo[3.2.1]octan-8-ol](/img/structure/B1322052.png)
